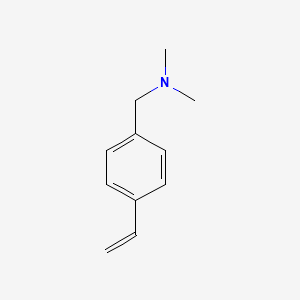

Benzenemethanamine, 4-ethenyl-N,N-dimethyl-

Description

Properties

IUPAC Name |

1-(4-ethenylphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-4-10-5-7-11(8-6-10)9-12(2)3/h4-8H,1,9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBHAZDVLGNSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31303-54-5 | |

| Record name | Benzenemethanamine, 4-ethenyl-N,N-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31303-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20965243 | |

| Record name | 1-(4-Ethenylphenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50976-17-5, 2245-52-5 | |

| Record name | Benzenemethanamine, ar-ethenyl-N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Ethenylphenyl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Vinylbenzyl)-N,N-dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenemethanamine, 4-ethenyl-N,N-dimethyl- can be synthesized through various synthetic routes. One common method involves the alkylation of N,N-dimethylamine with 4-vinylbenzyl chloride under basic conditions. The reaction typically takes place in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, 4-ethenyl-N,N-dimethyl- often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 4-ethenyl-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.

Major Products Formed

Oxidation: N-oxides of Benzenemethanamine, 4-ethenyl-N,N-dimethyl-.

Reduction: Benzenemethanamine, 4-ethyl-N,N-dimethyl-.

Substitution: Halogenated or nitro-substituted derivatives of Benzenemethanamine, 4-ethenyl-N,N-dimethyl-.

Scientific Research Applications

Benzenemethanamine, 4-ethenyl-N,N-dimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

Industry: It is utilized in the production of polymers and resins, where its ethenyl group allows for copolymerization with other monomers.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-ethenyl-N,N-dimethyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethenyl group allows for potential interactions with nucleophiles, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-Methoxy-N,N-dimethylbenzylamine

IUPAC Name: 1-(4-Methoxyphenyl)-N,N-dimethylmethanamine Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.236 g/mol Key Differences:

- Substituent : Methoxy (-OCH₃) replaces the ethenyl group.

- Electronic Effects : Methoxy is electron-donating via resonance, increasing electron density on the aromatic ring, whereas ethenyl is a conjugated π-system with moderate electron-withdrawing effects.

- Physicochemical Properties :

Benzeneethanamine, 4-methoxy-N,α-dimethyl

IUPAC Name: 4-Methoxy-N-methylphenethylamine Molecular Formula: C₁₁H₁₇NO Molecular Weight: 179.2588 g/mol Key Differences:

- Backbone : Ethylamine chain (-CH₂CH₂-) instead of a methylamine (-CH₂-) group.

- Substituents : Methoxy at para position and methyl group on the amine.

- Applications: Found in neurotransmitter analogs (e.g., serotonin derivatives) due to structural similarity to phenethylamines .

4-Chloro-N-(1-phenylethyl)aniline

IUPAC Name : Benzenemethanamine, N-(4-chlorophenyl)-α-methyl

Molecular Formula : C₁₄H₁₄ClN

Molecular Weight : 231.73 g/mol

Key Differences :

- Substituents : Chlorine atom at para position and phenylethyl group on the amine.

- Electronic Effects : Chlorine is electron-withdrawing, reducing aromatic ring electron density.

- Physicochemical Properties: Higher molecular weight and lipophilicity (MolLogP ~3.5 estimated) compared to the target compound. Applications: Potential use in agrochemicals or as a building block for halogenated pharmaceuticals .

N-[4-[(Phenylimino)methyl]phenyl]-N-(phenylmethyl)benzenemethanamine

Molecular Formula : C₂₁H₂₀N₂

Molecular Weight : 300.41 g/mol

Key Differences :

- Complexity: Additional phenylimino and benzyl groups create a larger, multi-aromatic system.

- Applications: Likely explored in supramolecular chemistry or as a ligand in catalysis .

Data Table: Structural and Property Comparison

Research Findings and Trends

- Electronic Effects : Ethenyl and methoxy substituents significantly alter reactivity. Ethenyl enhances conjugation (useful in UV-active materials), while methoxy improves solubility .

- Steric Considerations: Bulkier groups (e.g., phenylethyl in ) reduce reaction rates in SN2 mechanisms compared to smaller dimethylamino groups .

- Thermal Stability : The ethenyl group in the target compound may require stabilization during storage (e.g., inhibitors to prevent polymerization) .

Biological Activity

Benzenemethanamine, 4-ethenyl-N,N-dimethyl-, also known by its chemical identifier 50976-17-5, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an ethenyl group and a dimethylamino group. This configuration enhances its reactivity and allows it to participate in diverse chemical reactions.

| Property | Details |

|---|---|

| Chemical Formula | C11H15N |

| Molecular Weight | 175.25 g/mol |

| CAS Number | 50976-17-5 |

| Functional Groups | Ethenyl, Dimethylamino |

The biological activity of Benzenemethanamine, 4-ethenyl-N,N-dimethyl- is primarily attributed to its ability to interact with specific molecular targets within cells. The ethenyl group facilitates interactions with nucleophiles, while the dimethylamino group is involved in hydrogen bonding and electrostatic interactions. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Recent studies have indicated that Benzenemethanamine, 4-ethenyl-N,N-dimethyl- exhibits significant antimicrobial properties. It has been evaluated against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results are summarized in the table below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, Benzenemethanamine, 4-ethenyl-N,N-dimethyl- has shown promise in anticancer research. It has been studied for its effects on various cancer cell lines, particularly breast cancer.

Case Study: Anticancer Effects on MDA-MB-231 Cells

A notable study explored the effects of this compound on MDA-MB-231 breast cancer cells. The results demonstrated that:

- At concentrations of 1 µM, morphological changes indicative of apoptosis were observed.

- Caspase-3 activity increased by 1.5 times at a concentration of 10 µM, confirming the compound's ability to induce apoptosis in cancer cells .

The following table summarizes the observed effects:

| Concentration (µM) | Caspase-3 Activity (fold increase) | Morphological Changes |

|---|---|---|

| 1 | Not measured | Present |

| 10 | 1.5 | Significant |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.